molecular formula C24H24N6O B2670159 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1257551-48-6

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2670159
CAS No.: 1257551-48-6
M. Wt: 412.497
InChI Key: LLFVOLGHSOYVRC-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a novel synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular architecture incorporates several privileged structures commonly found in pharmacologically active molecules, including an indole moiety, a piperazine linker, and a pyridazine core fused with a pyridine ring . The indole scaffold is a prevalent feature in many biologically active compounds, while the piperazine group often contributes favorable physicochemical and pharmacokinetic properties. The pyridazine-pyridine heterocyclic system is a significant scaffold of interest in medicinal chemistry, with derivatives being explored for a wide range of therapeutic targets . This unique combination of structural features makes this compound a valuable chemical probe for researchers investigating new therapeutic agents. Potential research applications include, but are not limited to, the screening and development of ligands for central nervous system (CNS) receptors, kinase inhibition studies, and oncological research. The presence of multiple nitrogen heterocycles suggests potential for interaction with various enzymes and receptors . Researchers can utilize this compound as a key intermediate in the synthesis of more complex polycyclic structures or as a core scaffold for building diverse libraries for high-throughput screening. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-28-17-18(19-6-2-3-8-22(19)28)16-24(31)30-14-12-29(13-15-30)23-10-9-21(26-27-23)20-7-4-5-11-25-20/h2-11,17H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFVOLGHSOYVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N7O2C_{26}H_{27}N_{7}O_{2}, with a molecular weight of 455.55 g/mol. The structure features an indole moiety, a piperazine ring, and pyridazine derivatives, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC26H27N7O2
Molecular Weight455.55 g/mol
CAS Number1355594-85-2
Chemical ClassOrganic Compound

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been tested against several human cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro assays demonstrated that the compound induces cell apoptosis and arrests the cell cycle at the G2/M phase. The mechanism appears to involve the inhibition of tubulin polymerization, akin to the action of colchicine, leading to disrupted mitosis and subsequent cell death .

Case Study: In Vitro Efficacy

A study evaluating various derivatives found that one of them exhibited an IC50 value of 0.52 µM against HeLa cells, indicating potent antiproliferative activity . Another derivative showed promising results with an IC50 of 0.34 µM against MCF-7 cells .

Mechanistic Insights

The compound's mechanism of action has been linked to:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Specifically at the G2/M phase, preventing further cell division.
  • Tubulin Inhibition : Direct binding to tubulin, disrupting its polymerization and function .

Additional Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting potential antimicrobial and anti-inflammatory properties associated with similar indole-based compounds. The piperazine component may contribute additional pharmacological effects, including interactions with neurotransmitter receptors which could modulate pain and anxiety responses .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa0.52Induces apoptosis; tubulin inhibition
MCF-70.34Cell cycle arrest; apoptosis induction
A5490.86Disruption of mitosis; apoptosis

Scientific Research Applications

1. Anticancer Properties

Research has indicated that compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines by interfering with cellular signaling pathways associated with growth and proliferation .

2. Neuropharmacological Effects

The piperazine component in the compound suggests potential neuropharmacological applications. Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . The specific structure of this compound may enhance its efficacy as a neuroactive agent.

3. Antimicrobial Activity

Indole and pyridine derivatives have been documented for their antimicrobial properties. The presence of multiple heterocycles in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism .

Case Studies

Several case studies highlight the applications of compounds structurally related to this compound:

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole-based compounds and evaluated their anticancer activity against various tumor cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxicity, suggesting that modifications on the indole ring could enhance therapeutic efficacy .

Case Study 2: Neuropharmacological Assessment

A pharmacological study investigated the effects of piperazine derivatives on anxiety-related behaviors in animal models. The findings indicated that specific modifications to the piperazine structure significantly improved anxiolytic effects, providing insights into how structural variations can influence biological activity .

Chemical Reactions Analysis

Substitution Reactions on the Pyridazine Ring

The pyridazine ring undergoes electrophilic and nucleophilic substitutions due to its electron-deficient nature. Key reactions include:

Reaction Type Conditions Outcome Source
Nucleophilic Aromatic Substitution Halogenated pyridazine derivatives treated with amines or alcohols under reflux (e.g., DMF, 80–100°C)Replacement of halogens (e.g., Cl) with piperazine or pyridine groups ,
Coupling Reactions Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis, 90°C)Introduction of aryl/heteroaryl groups at C-6 of pyridazine

For example, the pyridin-2-yl group at C-6 of pyridazine likely originates from a palladium-catalyzed cross-coupling reaction between a halogenated pyridazine precursor and pyridine-2-boronic acid .

Piperazine Ring Functionalization

The piperazine moiety serves as a versatile site for alkylation, acylation, and sulfonylation:

Reaction Type Conditions Outcome Source
Acylation Reaction with acyl chlorides (e.g., indole-3-carbonyl chloride) in dichloromethane (0–25°C)Formation of ethanone-linked indole-piperazine derivatives ,
Alkylation Alkyl halides (e.g., ethyl bromoacetate) in acetonitrile (reflux)Introduction of alkyl chains at piperazine nitrogen atoms

The ethanone bridge between the indole and piperazine groups is typically formed via acylation, as seen in structurally similar compounds .

Indole Ring Reactivity

Reaction Type Conditions Outcome Source
Radical Reactions Photocatalytic C–H functionalization (e.g., Ir catalysts, visible light)Selective functionalization at C-2 or C-5 of the indole ring
Oxidation Oxidizing agents (e.g., DDQ in DCM, 25°C)Formation of indole-2,3-dione derivatives

The methyl group at N-1 stabilizes the indole ring against oxidation, preserving the core structure under mild conditions .

Ketone Group Transformations

The ethanone linker undergoes typical carbonyl reactions:

Reaction Type Conditions Outcome Source
Reduction NaBH₄ or LiAlH₄ in THF/EtOH (0–25°C)Conversion to secondary alcohol
Condensation Hydrazine hydrate (reflux in ethanol)Formation of hydrazones for further heterocyclic synthesis

Reduction of the ketone to an alcohol is a common strategy to modify solubility and bioavailability.

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) involve non-covalent binding:

Target Interaction Mechanism Biological Relevance Source
MNK1/2 Kinases Competitive inhibition at ATP-binding siteAnticancer activity via suppression of eIF4E phosphorylation
Serotonin Receptors π-π stacking with indole and pyridinePotential neuropharmacological applications

The pyridazine-piperazine-pyridine system mimics ATP’s adenine moiety, enabling kinase inhibition .

Stability and Degradation Pathways

Under acidic or basic conditions, the compound undergoes hydrolysis:

Condition Degradation Pathway Products Source
Acidic (pH < 3) Hydrolysis of piperazine-ethanone bond1-Methylindole-3-carboxylic acid and pyridazine-piperazine fragments
Basic (pH > 10) Pyridazine ring openingFragmented amines and carbonyl compounds

Stability studies of analogs suggest susceptibility to hydrolytic cleavage at the ketone-piperazine junction .

Comparison with Similar Compounds

Key Compounds Identified:

1-(4-(Isoindolin-5-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (68a) Structural Difference: Replaces the pyridazine-pyridine group with isoindolin-5-yl. Synthetic Yield: 94% for precursor 67b (MW 403.5 g/mol), suggesting efficient coupling methods .

1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Structural Difference: Incorporates a 4-iodophenylsulfonyl group on indole. Impact: The sulfonyl group enhances steric bulk and electron-withdrawing effects, likely improving 5-HT6 receptor antagonism (as per ’s focus) but reducing blood-brain barrier penetration versus the target compound’s pyridazine . Molecular Weight: 479.53 g/mol (C24H22FN5O3S), significantly higher than the target compound, affecting pharmacokinetics .

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Structural Difference: Substitutes pyridazine-pyridine with a benzhydryl (diphenylmethyl) group. Impact: The hydrophobic benzhydryl group may enhance CNS penetration but increase off-target risks due to non-specific binding. Reported as ZINC20479572 (CAS 850747-36-3), highlighting its inclusion in drug-discovery libraries .

Table 1: Comparative Data of Analogues

Compound Name Molecular Weight (g/mol) Key Substituent Biological Target (Inferred) Synthetic Yield/Notes
Target Compound Not explicitly given Pyridazine-pyridine Kinases/GPCRs (hypothesized) Likely moderate (based on )
68a ~403.5 (precursor 67b) Isoindolin-5-yl HDAC/GPCRs 94% yield for precursor
3f 479.53 4-Iodophenylsulfonyl 5-HT6 receptor Elemental analysis matches calc.
Benzhydrylpiperazine analogue 447.56 (calc.) Benzhydryl Unspecified (CNS focus) Commercial availability noted

Critical Analysis of Substituent Effects

  • Pyridazine-Pyridine vs. Sulfonyl Groups : The pyridazine-pyridine system in the target compound offers π-π stacking and hydrogen-bonding capabilities, advantageous for kinase inhibition (e.g., JAK/STAT pathways). In contrast, 3f’s sulfonyl group prioritizes 5-HT6 antagonism but may limit solubility .
  • Benzhydryl vs. Heteroaromatic Groups: Benzhydryl’s hydrophobicity improves membrane permeability but risks metabolic instability.
  • Synthetic Accessibility : High yields in isoindoline derivatives (e.g., 68a at 94%) suggest robust methods for piperazine-indole couplings, which may extend to the target compound’s synthesis .

Q & A

Q. Table 1: Example Characterization Parameters

TechniqueKey Peaks/FeaturesPurpose
1H NMRδ 2.3–3.5 ppm (piperazine protons), δ 7.0–8.5 ppm (aromatic protons)Structural confirmation
IR~1650–1700 cm⁻¹ (C=O stretch)Functional group validation
HRMS[M+H]+ = calculated m/z ± 0.001Molecular formula verification

Advanced Research: How can researchers optimize synthesis protocols for low-yield reactions involving piperazine intermediates?

Answer:
Common challenges in nucleophilic substitution or coupling reactions include steric hindrance and solvent incompatibility. Methodological adjustments:

  • Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .
  • Stoichiometry: Increase molar equivalents of reactive intermediates (e.g., piperazine derivatives) to drive equilibrium .
  • Temperature Control: Gradual heating (e.g., 60–80°C) to accelerate kinetics without degrading heat-sensitive groups .
  • Catalysis: Explore palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for pyridazine motifs) .

Note: Reaction monitoring via TLC or HPLC is critical to identify byproducts and adjust conditions in real time .

Basic Research: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • First Aid: Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
  • Storage: In airtight containers under inert gas (N2/Ar) to prevent oxidation or hygroscopic degradation .

Advanced Research: How should researchers address contradictory data in stability studies caused by organic degradation?

Answer:
Conflicting stability data often arise from matrix effects or experimental design limitations:

  • Sample Stabilization: Continuous cooling (4°C) during prolonged experiments to slow degradation rates .
  • Kinetic Studies: Monitor degradation half-life under varying pH/temperature to identify instability triggers .
  • Control Experiments: Compare degradation in spiked vs. natural matrices (e.g., sediment or wastewater) to isolate compound-specific vs. matrix-driven effects .

Example Workflow:

Prepare triplicate samples under controlled conditions (e.g., ± cooling).

Analyze time-dependent degradation via HPLC-MS.

Use Arrhenius modeling to predict shelf-life .

Advanced Research: What strategies resolve spectral overlaps in NMR analysis of complex heterocycles?

Answer:
For overlapping aromatic/piperazine signals:

  • 2D NMR Techniques: HSQC/HMBC to correlate 1H-13C couplings and assign quaternary carbons .
  • Deuterated Solvents: Use DMSO-d6 or CDCl3 to minimize solvent interference in aromatic regions .
  • Variable Temperature NMR: Adjust probe temperature to shift dynamic proton environments (e.g., rotamers) .

Basic Research: What computational tools aid in predicting the compound’s reactivity or binding affinity?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) .
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with experimental activity data .

Advanced Research: How can researchers validate the biological activity of this compound amid background noise in cellular assays?

Answer:

  • Dose-Response Curves: Use ≥6 concentrations to establish EC50/IC50 values and distinguish signal from noise .
  • Counter-Screens: Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .
  • Isotopic Labeling: Incorporate 14C/3H tags to track compound uptake and metabolism in cell lines .

Basic Research: What chromatographic methods are suitable for purifying this compound?

Answer:

  • Flash Chromatography: Normal-phase silica gel with gradient elution (hexane:EtOAc) for bulk purification .
  • HPLC: Reverse-phase C18 columns (acetonitrile:H2O + 0.1% TFA) for high-purity isolation .
  • Prep-TLC: For small-scale isolation of reaction intermediates .

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